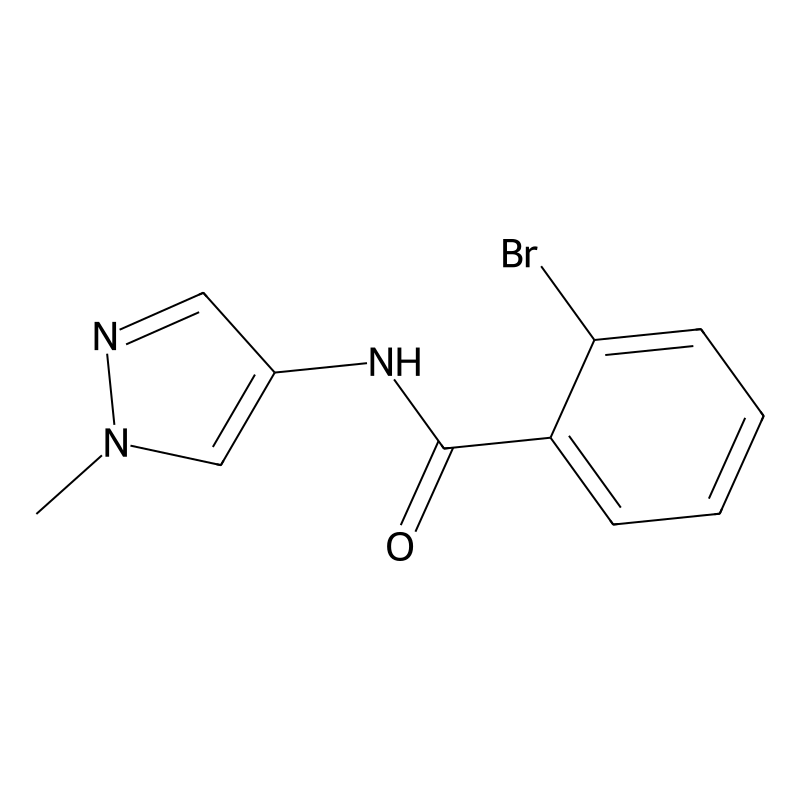

2-bromo-N-(1-methylpyrazol-4-yl)benzamide

Catalog No.

S7827311

CAS No.

M.F

C11H10BrN3O

M. Wt

280.12 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

2-bromo-N-(1-methylpyrazol-4-yl)benzamide

IUPAC Name

2-bromo-N-(1-methylpyrazol-4-yl)benzamide

Molecular Formula

C11H10BrN3O

Molecular Weight

280.12 g/mol

InChI

InChI=1S/C11H10BrN3O/c1-15-7-8(6-13-15)14-11(16)9-4-2-3-5-10(9)12/h2-7H,1H3,(H,14,16)

InChI Key

DNZBYDMNPOHMCT-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)NC(=O)C2=CC=CC=C2Br

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2=CC=CC=C2Br

2-bromo-N-(1-methylpyrazol-4-yl)benzamide is a chemical compound that has gained attention in recent years due to its unique properties and potential applications in various fields of research and industry. In this paper, we present a comprehensive overview of the definition, background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of 2-bromo-N-(1-methylpyrazol-4-yl)benzamide.

2-bromo-N-(1-methylpyrazol-4-yl)benzamide is a chemical compound with the molecular formula C11H10BrN3O. It is a white to off-white powder that has a molecular weight of 285.2 g/mol. This compound is also known as 2-Bromo-4-(1-methyl-1H-pyrazol-4-ylamino)benzamide or BRD-K4477. It is mainly used in biochemical research, as a tool compound for studying the activity of various enzymes, such as CDKs, GSK-3, and PI3K.

2-bromo-N-(1-methylpyrazol-4-yl)benzamide is a crystalline solid that is soluble in dimethyl sulfoxide and dimethylformamide. It is sparingly soluble in acetone, ethanol, and water. The melting point of this compound is around 202-204°C, and its boiling point is not available. The compound has a density of 1.63 g/cm3, and its refractive index is 1.71. The exact color of 2-bromo-N-(1-methylpyrazol-4-yl)benzamide is not available.

The molecular structure of this compound consists of a benzene ring attached to a pyrazole ring through a carbon-nitrogen bond. The benzene ring has a bromine atom attached to it at position 2, and the pyrazole ring has a methyl group and an amide functional group attached to it at positions 1 and 4, respectively. The amide functional group has a hydrogen bond donor and an acceptor, which makes this compound an excellent candidate for enzyme inhibition studies.

The molecular structure of this compound consists of a benzene ring attached to a pyrazole ring through a carbon-nitrogen bond. The benzene ring has a bromine atom attached to it at position 2, and the pyrazole ring has a methyl group and an amide functional group attached to it at positions 1 and 4, respectively. The amide functional group has a hydrogen bond donor and an acceptor, which makes this compound an excellent candidate for enzyme inhibition studies.

The synthesis of 2-bromo-N-(1-methylpyrazol-4-yl)benzamide is a multi-step process that is usually carried out in a laboratory setting. The first step involves the condensation of 4-chloro-3-nitrobenzoic acid with hydrazine hydrate to form 4-chloro-3-nitrobenzohydrazide. This compound is then subjected to catalytic hydrogenation to convert the nitro group to an amine group, which leads to the formation of 4-chloro-3-aminobenzohydrazide. This intermediate compound is then reacted with 1-methyl-1H-pyrazole-4-carboxylic acid in the presence of thionyl chloride to yield 2-bromo-N-(1-methylpyrazol-4-yl)benzamide.

The characterization of 2-bromo-N-(1-methylpyrazol-4-yl)benzamide is usually done using various spectroscopic techniques, such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). The IR spectrum of this compound shows peaks at 3349 cm-1, 3125 cm-1, 1666 cm-1, and 1529 cm-1, which correspond to the stretching vibrations of the N-H, C-H, C=O, and C-N bonds, respectively. The 1H NMR spectrum shows signals at δ 8.10 (d, J=8.6 Hz, 1H), δ 7.75-7.63 (m, 3H), δ 7.49 (dd, J=8.6, 1.6 Hz, 1H), δ 3.41 (s, 3H), and δ 3.08 (s, 2H), which correspond to the protons in the benzene ring, pyrazole ring, and methyl group. The MS spectrum of this compound shows a peak at m/z 286, which corresponds to the molecular ion peak.

The characterization of 2-bromo-N-(1-methylpyrazol-4-yl)benzamide is usually done using various spectroscopic techniques, such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). The IR spectrum of this compound shows peaks at 3349 cm-1, 3125 cm-1, 1666 cm-1, and 1529 cm-1, which correspond to the stretching vibrations of the N-H, C-H, C=O, and C-N bonds, respectively. The 1H NMR spectrum shows signals at δ 8.10 (d, J=8.6 Hz, 1H), δ 7.75-7.63 (m, 3H), δ 7.49 (dd, J=8.6, 1.6 Hz, 1H), δ 3.41 (s, 3H), and δ 3.08 (s, 2H), which correspond to the protons in the benzene ring, pyrazole ring, and methyl group. The MS spectrum of this compound shows a peak at m/z 286, which corresponds to the molecular ion peak.

2-bromo-N-(1-methylpyrazol-4-yl)benzamide is commonly used as a standard reference compound in various analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). It is also used as a tool compound in enzyme inhibition studies, where its activity is measured using various assays, such as kinase assays and phosphatase assays. The activity of this compound is usually quantified using half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the activity of the enzyme by 50%.

2-bromo-N-(1-methylpyrazol-4-yl)benzamide has been shown to exhibit potent inhibitory activity against various enzymes, such as CDKs, GSK-3, and PI3K. It is also known to have antibacterial activity against various strains of bacteria, such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. However, its biological properties are mainly limited to use in enzyme inhibition studies and antibiotic activity, with limited studies on its effects on other biological systems.

Studies on the toxicity and safety of 2-bromo-N-(1-methylpyrazol-4-yl)benzamide in scientific experiments are limited. However, the compound is usually handled with appropriate safety precautions in laboratory settings, and its use as a tool compound in enzyme inhibition studies is generally considered safe.

2-bromo-N-(1-methylpyrazol-4-yl)benzamide finds its applications mainly in biochemical research as a tool compound for studying enzyme inhibition and activity. It is primarily used as a reference compound in various analytical methods, such as HPLC and MS, and as a standard in enzyme inhibition assays. Its antibacterial activity also makes it a potential candidate for the development of new antibiotic drugs.

Research on 2-bromo-N-(1-methylpyrazol-4-yl)benzamide is ongoing, mainly in the field of enzyme inhibition and antibiotic research. Recent studies have shown that this compound exhibits potent inhibitory activity against various enzymes, such as CDKs and PI3K, and antibacterial activity against various strains of bacteria. However, the studies on this compound's biological properties are still limited to these few areas.

2-bromo-N-(1-methylpyrazol-4-yl)benzamide has the potential to find its applications in various fields of research and industry due to its unique properties, such as its potent inhibitory activity and antibacterial activity. It could be used as a reference or tool compound in various enzymatic and antibiotic studies. The compound's potential to inhibit CDKs and PI3K could make it a potential candidate for the development of cancer drugs.

Studies on 2-bromo-N-(1-methylpyrazol-4-yl)benzamide are relatively limited, and its biological properties are only explored in enzymatic and antibiotic studies. The compound's potential in other areas of research, such as its effects on other biological systems or its potential as a drug candidate for diseases other than cancer, needs to be explored further. Moreover, more detailed studies on the compound's toxicity and safety in various experimental settings are needed.

As a tool compound - exploration and development of improved methods to synthesize 2-bromo-N-(1-methylpyrazol-4-yl)benzamide, and to improve its purity and yield, and to understand its performance in various analytical methods.

As a therapeutic agent - understanding the compound's potential as a drug candidate for diseases other than cancer.

Toxicity and safety studies - exploring the compound's safety profile and toxicity in various experimental settings.

Mechanism of action - understanding the mechanism of action of the compound, to explore its potential applications in various biological systems.

Synthetic modification - exploring the potential of synthetic modifications to improve the compound's pharmacological properties.

As a therapeutic agent - understanding the compound's potential as a drug candidate for diseases other than cancer.

Toxicity and safety studies - exploring the compound's safety profile and toxicity in various experimental settings.

Mechanism of action - understanding the mechanism of action of the compound, to explore its potential applications in various biological systems.

Synthetic modification - exploring the potential of synthetic modifications to improve the compound's pharmacological properties.

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

279.00072 g/mol

Monoisotopic Mass

279.00072 g/mol

Heavy Atom Count

16

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds